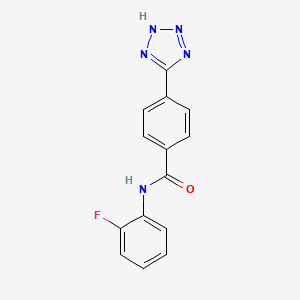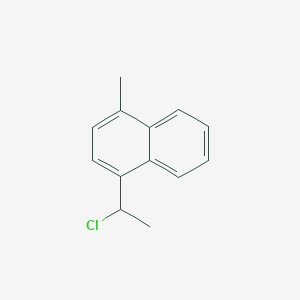
1-(1-Chloroethyl)-4-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloroethyl)-4-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroethyl group and a methyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 4-methylnaphthalene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(1-Chloroethyl)-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), Lewis acids (aluminum chloride)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed
Substitution: Amino or thiol derivatives
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Ethyl derivatives
科学研究应用
1-(1-Chloroethyl)-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Chloroethyl)-4-methylnaphthalene involves its interaction with molecular targets through various pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
- 1-(1-Chloroethyl)-naphthalene
- 1-(1-Chloroethyl)-2-methylnaphthalene
- 1-(1-Chloroethyl)-3-methylnaphthalene
Uniqueness
1-(1-Chloroethyl)-4-methylnaphthalene is unique due to the specific positioning of the chloroethyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
141998-56-3 |
|---|---|
分子式 |
C13H13Cl |
分子量 |
204.69 g/mol |
IUPAC 名称 |
1-(1-chloroethyl)-4-methylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8,10H,1-2H3 |
InChI 键 |
PTIGZEWNYXMXDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


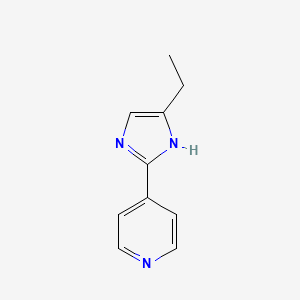
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)

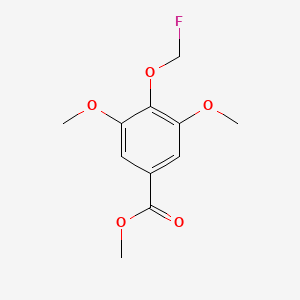
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
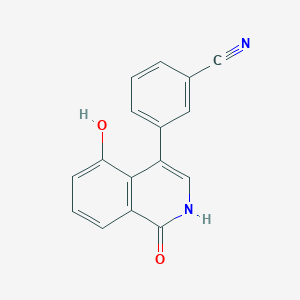
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
